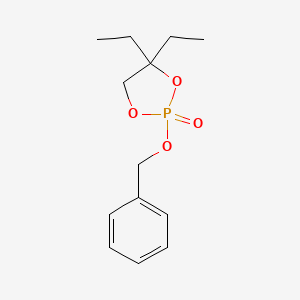

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one

Beschreibung

2-(Benzyloxy)-4,4-diethyl-1,3,2λ⁵-dioxaphospholan-2-one is a cyclic phosphate ester characterized by a five-membered dioxaphospholane ring. The phosphorus atom in the +5 oxidation state (λ⁵) forms a ketone-like P=O bond, while the benzyloxy (C₆H₅CH₂O-) substituent at position 2 and diethyl groups at the 4,4 positions contribute to its steric and electronic properties. This compound is of interest in synthetic chemistry for applications in catalysis, polymer science, and medicinal chemistry, where its stability and reactivity can be tailored through substituent modifications .

Eigenschaften

CAS-Nummer |

648429-06-5 |

|---|---|

Molekularformel |

C13H19O4P |

Molekulargewicht |

270.26 g/mol |

IUPAC-Name |

4,4-diethyl-2-phenylmethoxy-1,3,2λ5-dioxaphospholane 2-oxide |

InChI |

InChI=1S/C13H19O4P/c1-3-13(4-2)11-16-18(14,17-13)15-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI-Schlüssel |

CBYHZODYKANHFB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(COP(=O)(O1)OCC2=CC=CC=C2)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-on beinhaltet typischerweise die Reaktion von Diethylphosphit mit Benzylalkohol unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsmischung wird dann einer Reinigung unterzogen, z. B. Säulenchromatographie, um die reine Verbindung zu isolieren .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-on nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen umfassen, z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Darüber hinaus würde die industrielle Produktion wahrscheinlich kontinuierliche Strömungsreaktoren und automatisierte Reinigungssysteme integrieren, um die Effizienz und Konsistenz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Phosphine umwandeln.

Substitution: Die Benzyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole in Gegenwart von Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt Oxidation typischerweise zu Phosphinoxiden, während Reduktion Phosphine erzeugt. Substitutionsreaktionen führen zum Ersatz der Benzyloxygruppe durch das verwendete Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-on beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen über sein Phosphoratom. Die Verbindung kann als Ligand fungieren und in katalytischen Prozessen mit Metallzentren koordinieren. Darüber hinaus kann sie an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Benzyloxygruppe durch andere Nukleophile ersetzt wird. Diese Wechselwirkungen werden durch die elektronischen Eigenschaften des Dioxaphospholanrings und der Benzyloxygruppe erleichtert.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles. These interactions are facilitated by the electronic properties of the dioxaphospholane ring and the benzyloxy group .

Vergleich Mit ähnlichen Verbindungen

Phosphorus-Containing Analogs

The closest structural analog is 2,4-dimethyl-1,3,2λ⁵-dioxaphospholan-2-one (CAS 1831-26-1), which shares the dioxaphospholane core but differs in substituents. Key comparisons include:

Boron-Containing Analogs

Several dioxaborolane derivatives with benzyloxy or aryl substituents (e.g., 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , CAS 765908-38-1) share functional group similarities. These compounds are used in Suzuki-Miyaura cross-coupling reactions, where bulky substituents improve stability and regioselectivity. While structurally distinct (boron vs. phosphorus), the benzyloxy group’s electronic effects (e.g., electron donation via resonance) are comparable, suggesting shared design principles for tuning reactivity .

Data Tables

Table 1. Key Properties of Target Compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Structure Type |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-4,4-diethyl-1,3,2λ⁵-dioxaphospholan-2-one | Not Available | C₁₃H₁₉O₄P | 270.27 | Benzyloxy (C₆H₅CH₂O-), 4,4-diethyl | Dioxaphospholane (P-based) |

| 2,4-Dimethyl-1,3,2λ⁵-dioxaphospholan-2-one | 1831-26-1 | C₄H₇O₃P | 134.07 | Methyl groups at positions 2 and 4 | Dioxaphospholane (P-based) |

| 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 765908-38-1 | C₂₀H₂₄BO₃ | 323.22 | Benzyloxy-phenyl, tetramethyl | Dioxaborolane (B-based) |

| 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1030832-38-2 | C₁₃H₁₈BFO₂ | 244.09 | Fluoro-methylphenyl, tetramethyl | Dioxaborolane (B-based) |

Biologische Aktivität

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is a phospholane derivative that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H17O3P

- Molecular Weight : 250.25 g/mol

The presence of the dioxaphospholan ring and the benzyloxy group contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with phospholane structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phospholanes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one on various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 12 | 4 |

| HeLa (Cervical) | 10 | 5 |

| A549 (Lung) | 15 | 3 |

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may interfere with cell cycle progression, contributing to its anticancer properties.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several phospholane derivatives, including 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one. The results indicated a significant reduction in bacterial viability in treated samples compared to controls. This study highlighted the potential for developing new antimicrobial agents based on phospholane chemistry.

Clinical Trials for Anticancer Activity

Ongoing clinical trials are investigating the use of this compound in combination therapies for various cancers. Preliminary results suggest enhanced efficacy when used alongside traditional chemotherapeutics, indicating a synergistic effect that could improve patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.